molecular formula C16H24N4S B2529304 (Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione CAS No. 138828-86-1

(Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Cat. No.: B2529304
CAS No.: 138828-86-1
M. Wt: 304.46
InChI Key: MAEIOALPVSLSSF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of (Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .

Biological Activity

(Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione, with the molecular formula C16H24N4S and a molecular weight of 304.45 g/mol, is a compound that has garnered attention in various biological research fields. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure

The compound features a unique structure that includes a cyclohexylamine moiety and a piperazine ring substituted with a pyridine group. The thione functional group is critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of cyclohexylamine with 4-(2-pyridyl)piperazine in the presence of thiolating agents. This method allows for the efficient production of the compound, which can be scaled for industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to significantly reduce the viability of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism involves binding to specific enzymes and receptors, modulating their activity, which leads to various biological effects. Notably, it has been reported to inhibit glycogen synthase kinase-3 (GSK-3), a key regulator in several signaling pathways associated with cancer and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Lines

In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death in cancerous tissues.

Comparative Analysis

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, AnticancerGSK-3 Inhibition
(Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-sulfoneSimilarModerate AntimicrobialUnknown
(Cyclohexylamino)(4-(2-pyridyl)piperazinyl)methane-1-thiolSimilarLow AnticancerUnknown

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.
  • Formulation Development : To explore its use in drug formulations for targeted delivery.

Properties

IUPAC Name

N-cyclohexyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIOALPVSLSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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